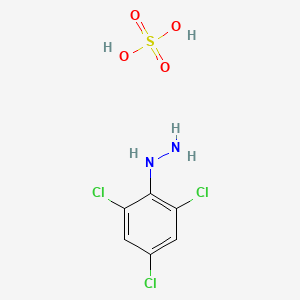

Hydrazine, (2,4,6-trichlorophenyl)-, sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4,6-Trichlorophenyl)hydrazine sulphate is an organic compound with the molecular formula C6H7Cl3N2O4S. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions.

Vorbereitungsmethoden

The synthesis of (2,4,6-Trichlorophenyl)hydrazine sulphate typically involves several steps:

Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,6-trichloroaniline.

Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.

Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,6-trichlorophenylhydrazinesulfamic acid salt.

Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt (such as chloride or sulfate) by treating it with an acid.

Conversion: Finally, the hydrazinium salt is converted to (2,4,6-Trichlorophenyl)hydrazine.

Analyse Chemischer Reaktionen

(2,4,6-Trichlorophenyl)hydrazine sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

(2,4,6-Trichlorophenyl)hydrazine sulphate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2,4,6-Trichlorophenyl)hydrazine sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

(2,4,6-Trichlorophenyl)hydrazine sulphate can be compared with other phenylhydrazine derivatives:

2,4,6-Trichlorophenylhydrazine: Similar in structure but without the sulphate group.

2,4-Dichlorophenylhydrazine: Lacks one chlorine atom compared to (2,4,6-Trichlorophenyl)hydrazine.

Phenylhydrazine: The parent compound without any chlorine substitutions.

The presence of chlorine atoms in (2,4,6-Trichlorophenyl)hydrazine sulphate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds .

Biologische Aktivität

Hydrazine, (2,4,6-trichlorophenyl)-, sulfate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 2,4,6-trichlorophenylhydrazine involves several steps:

- Chlorination of Aniline : 2,4,6-trichloroaniline is produced.

- Diazotization : The aniline derivative is converted into a diazonium salt.

- Reduction : The diazonium salt is treated with an alkali sulfite to yield a hydrazinium salt.

- Decomposition : The hydrazinium salt is converted to 2,4,6-trichlorophenylhydrazine by treatment with an acid .

Antiglycation Activity

Recent studies have shown that derivatives of 2,4,6-trichlorophenyl hydrazones exhibit significant antiglycation potential. For instance:

- Compound 14 : IC50 = 27.2 ± 0.00 μM

- Compound 18 : IC50 = 55.7 ± 0.00 μM

- Standard (Rutin) : IC50 = 70 ± 0.50 μM

These findings suggest that certain hydrazone derivatives can inhibit glycation processes more effectively than established standards .

Antimicrobial and Anticancer Activities

Hydrazone derivatives have also been evaluated for their antimicrobial and anticancer properties:

- Antimicrobial Activity : Several synthesized hydrazones demonstrated high antibacterial and antifungal activities when compared to Ciprofloxacin.

- Anticancer Activity : The compounds were tested against the MCF7 breast cancer cell line with IC50 values ranging from 21.5 to 100 μM, indicating promising anticancer potential .

Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was performed to understand how different substitutions on the hydrazone structure affect biological activity. This analysis helps in designing more potent derivatives for therapeutic applications.

Case Studies

- Study on Antiglycation Agents :

- Antimicrobial Evaluation :

Summary of Findings

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 14 | 27.2 ± 0.00 | Antiglycation |

| Compound 18 | 55.7 ± 0.00 | Antiglycation |

| Rutin (Standard) | 70 ± 0.50 | Antiglycation |

| MCF7 Cell Line | 21.5 - 100 | Anticancer |

Eigenschaften

CAS-Nummer |

63133-79-9 |

|---|---|

Molekularformel |

C6H7Cl3N2O4S |

Molekulargewicht |

309.6 g/mol |

IUPAC-Name |

sulfuric acid;(2,4,6-trichlorophenyl)hydrazine |

InChI |

InChI=1S/C6H5Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2,11H,10H2;(H2,1,2,3,4) |

InChI-Schlüssel |

LXJKAYIKPLXFKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)Cl.OS(=O)(=O)O |

Verwandte CAS-Nummern |

71965-09-8 5329-12-4 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.